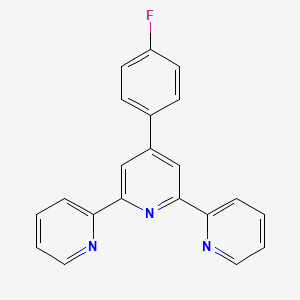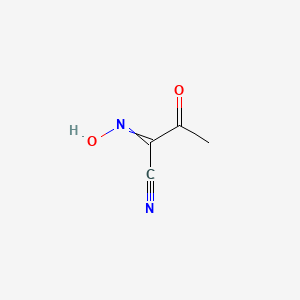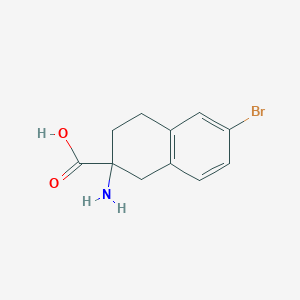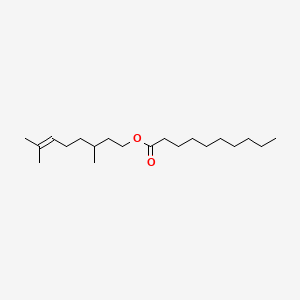
3-((6-Fluoropyridin-2-yl)amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-Fluoropyridin-2-yl)amino)propan-1-ol is a fluorinated organic compound characterized by the presence of a fluorine atom on the pyridine ring and an amino group attached to a propanol chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol typically involves the reaction of 6-fluoropyridine-2-amine with an appropriate alkylating agent, such as 1,3-dibromopropane, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and efficiency. The process involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions, and the product is continuously extracted.
Análisis De Reacciones Químicas
Types of Reactions: 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-((6-Fluoropyridin-2-yl)amino)propanal or 3-((6-Fluoropyridin-2-yl)amino)propanoic acid.
Reduction: 3-((6-Fluoropyridin-2-yl)amino)propan-1-amine or this compound.
Substitution: Various fluorinated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound's derivatives are explored for their potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the specific biological context.
Comparación Con Compuestos Similares
3-((6-Chloropyridin-2-yl)amino)propan-1-ol
3-((6-Bromopyridin-2-yl)amino)propan-1-ol
3-((6-Iodopyridin-2-yl)amino)propan-1-ol
Uniqueness: 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound's stability and reactivity, making it particularly useful in certain applications.
Propiedades
IUPAC Name |
3-[(6-fluoropyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCVNUFCEHCFON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724496 |
Source


|
| Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000981-38-3 |
Source


|
| Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
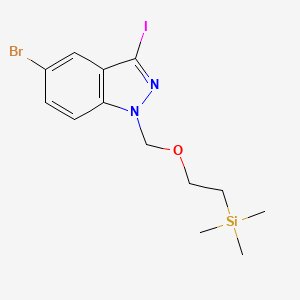
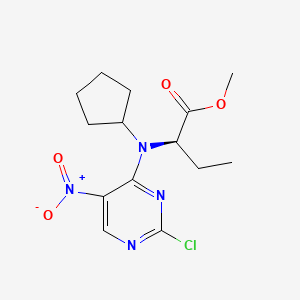
![[5]Cycloparaphenylene](/img/structure/B1507085.png)
![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)
![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)
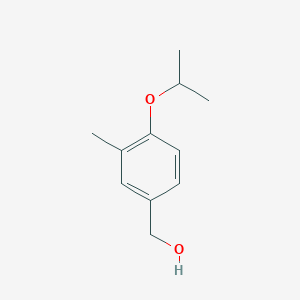

![Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B1507107.png)
